(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride

Chiral synthesis Fluoroquinolone antibiotics Enantiomeric impurity control

(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride (CAS 2411591-22-3) is a chiral, Boc-protected 3-aminoazepane derivative supplied as the hydrochloride salt. It belongs to the class of saturated seven-membered N-heterocyclic carbamates, serving as a protected form of (3R)-3-aminoazepane—a key pharmacophoric motif in the fourth-generation fluoroquinolone antibiotic besifloxacin (marketed as Besivance®) and the EGFR inhibitor nazartinib.

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
Cat. No. B8098645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride
Molecular FormulaC11H23ClN2O2
Molecular Weight250.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCNC1.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1
InChIKeyUEUGQXKEIGANQC-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl Azepan-3-ylcarbamate Hydrochloride – Chiral Azepane Building Block for Enantioselective Drug Synthesis


(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride (CAS 2411591-22-3) is a chiral, Boc-protected 3-aminoazepane derivative supplied as the hydrochloride salt [1]. It belongs to the class of saturated seven-membered N-heterocyclic carbamates, serving as a protected form of (3R)-3-aminoazepane—a key pharmacophoric motif in the fourth-generation fluoroquinolone antibiotic besifloxacin (marketed as Besivance®) and the EGFR inhibitor nazartinib [2]. With a molecular formula of C₁₁H₂₃ClN₂O₂ and molecular weight of 250.77 g/mol, the compound bears a single asymmetric center at the C3 position of the azepane ring in the (R)-configuration, distinguishing it from its (S)-enantiomer and racemic variants [1].

Why (R)-tert-Butyl Azepan-3-ylcarbamate Hydrochloride Cannot Be Substituted by In-Class Analogs


In-class substitution of (R)-tert-butyl azepan-3-ylcarbamate hydrochloride with the (S)-enantiomer, racemic mixture, or alternative protecting-group variants introduces quantifiable risks to downstream stereochemical integrity, deprotection efficiency, and final API quality. The (R)-configuration at C3 is not a trivial stereochemical detail—besifloxacin hydrochloride is clinically administered exclusively as the R-enantiomer because the S-enantiomer exhibits inferior antibacterial activity [1]. Using the racemate or wrong enantiomer would propagate an enantiomeric impurity that must be controlled to within ICH Q3A thresholds in the final drug substance, as demonstrated by validated chiral HPLC methods for besifloxacin enantiomeric impurity determination [1]. Furthermore, the hydrochloride salt form directly impacts handling stability: the free base is hygroscopic and requires storage under desiccated conditions with molecular sieves, whereas the hydrochloride salt is a crystalline solid stable under ambient storage (RT, inert atmosphere) [2]. Substituting the Boc protecting group for Cbz alters the deprotection chemistry from acidolysis to hydrogenolysis, which may be incompatible with downstream functional groups such as aryl chlorides or alkenes present in besifloxacin and nazartinib scaffolds [3].

(R)-tert-Butyl Azepan-3-ylcarbamate Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Chiral Configuration Determines API Stereochemistry and Antibacterial Activity of Besifloxacin

The (R)-configuration of the target compound directly corresponds to the clinically active R-enantiomer of besifloxacin hydrochloride. The S-enantiomer of besifloxacin is not used clinically because R-besifloxacin hydrochloride exhibits higher antibacterial activity [1]. Validated chiral HPLC methods with precolumn derivatization (using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate on a C18 column) have been established specifically to control enantiomeric impurity in besifloxacin hydrochloride drug substance, confirming that stereochemical fidelity at the azepane C3 position is a critical quality attribute [1]. Procuring the (R)-enantiomer intermediate rather than the (S)-enantiomer (CAS 2829292-66-0) or racemate (CAS 2639627-15-7) eliminates the need for chiral resolution steps and guarantees the correct stereochemistry of the final API.

Chiral synthesis Fluoroquinolone antibiotics Enantiomeric impurity control

Hydrochloride Salt Provides Documented Handling and Solubility Advantages Versus Free Base

The hydrochloride salt form (MW 250.77 g/mol) of (R)-tert-butyl azepan-3-ylcarbamate differs from the free base (MW 214.30 g/mol, CAS 1354351-56-6) in critical handling properties. The racemic hydrochloride is documented to exist as a white crystalline powder with characteristic ammonium salt odor, demonstrating hygroscopic nature requiring storage in desiccators with molecular sieves, and exhibiting good solubility in water above 25 °C . The free base requires storage at 2–8 °C under inert atmosphere in the dark [1]. The hydrochloride salt is specified for storage at room temperature under inert atmosphere, eliminating cold-chain requirements during shipping [2]. The hydrochloride salt also provides a defined stoichiometric counterion, facilitating precise molar calculations for subsequent coupling reactions.

Salt form selection Stability storage Preformulation

Boc Protection Enables Orthogonal Acidolytic Deprotection Distinct from Cbz-Protected Analogs

The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine of the target compound is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), whereas the alternative carboxybenzyl (Cbz) protecting group—as found in (S)-benzyl azepan-3-ylcarbamate hydrochloride (CAS 1384268-59-0, MW 284.78 g/mol)—requires hydrogenolytic cleavage (H₂, Pd/C) [1]. This distinction is operationally critical in multi-step syntheses: the Molbank report on besifloxacin regioisomer synthesis demonstrates that Boc deprotection with HCl is performed as the final step after coupling the azepane moiety to the quinolone core, which contains a chlorine substituent at C8 that would be susceptible to hydrogenolysis under Cbz deprotection conditions [2]. The enzyme cascade study further demonstrates that Boc- and Cbz-protected substrates exhibit differential tolerance by biocatalysts (GOase and IRED enzymes), with Cbz-protected substrates being investigated specifically because of their need for orthogonality in subsequent coupling chemistries [1].

Protecting group strategy Orthogonal deprotection Medicinal chemistry

Enantiomeric Purity Specifications and Batch-to-Batch Quality Control Data Across Chiral Forms

The (R)-tert-butyl azepan-3-ylcarbamate hydrochloride is commercially supplied with documented purity specifications that vary by vendor and permit quantitative comparison with alternative forms. Bidepharm supplies the (R)-hydrochloride at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . Leyan supplies the same compound at 97% purity . For comparison, the (S)-enantiomer hydrochloride (CAS 2829292-66-0) is supplied by Macklin at 95% purity, while the (S)-free base (CAS 213990-48-8) is available from Chemshuttle with a guaranteed enantiomeric purity of 99% for therapeutic development applications . The racemic hydrochloride (CAS 2639627-15-7) is supplied at 95% purity by multiple vendors . Critically, no vendor of the racemate specifies enantiomeric composition, meaning the (R):(S) ratio could vary from batch to batch unless independently verified—a risk absent when procuring the single-enantiomer product.

Chiral purity Quality control Vendor specification

Procurement Cost Analysis: (R)-Hydrochloride Pricing Relative to (S)-Enantiomer and Racemate

Pricing data from multiple vendors reveals a consistent cost hierarchy among the three commercially available forms of tert-butyl azepan-3-ylcarbamate hydrochloride. The (R)-enantiomer hydrochloride (CAS 2411591-22-3) is priced at £128.00/100 mg, £190.00/250 mg, and £468.00/1 g from Fluorochem . The (S)-enantiomer hydrochloride (CAS 2829292-66-0) is priced at approximately 2,069 CNY/100 mg (~£230/100 mg) and 3,093 CNY/250 mg from Macklin [1]. The racemic hydrochloride (CAS 2639627-15-7) is priced at 766 CNY/100 mg (~£85/100 mg) and 1,151 CNY/250 mg from Macklin [1], and at €129.00/100 mg from CymitQuimica . This places the (R)-enantiomer at a ~50% premium over the racemate but at a ~44% discount relative to the (S)-enantiomer, reflecting the commercial availability and demand dynamics driven by besifloxacin manufacturing.

Procurement Cost comparison Supply chain

Synthetic Route Efficiency: Biocatalytic Access to (3R)-3-Aminoazepane Core with Validated Enantiomeric Excess

The (3R)-3-aminoazepane core, which is the direct synthetic precursor to (R)-tert-butyl azepan-3-ylcarbamate (via Boc protection), has been produced via a scalable biocatalytic route achieving 99.92% chemical purity and 99.2% enantiomeric excess (ee) in seven steps with 46.2% overall yield [1]. This route uses an (R)-selective ω-transaminase to establish the stereogenic center, avoiding the racemization observed in earlier chemical methods (e.g., D-lysine lactamization/reduction, which reduced ee to 76%) [1]. The subsequent Boc-protection step converting (3R)-3-aminoazepane to (R)-tert-butyl azepan-3-ylcarbamate is a standard transformation, and the hydrochloride salt formation further enhances purity through crystallization. In contrast, alternative chemical routes starting from racemic 1-benzyl-2-chloromethylheteroalicycles achieved only 54% yield as a racemate, requiring additional chiral resolution steps [1].

Biocatalysis Process chemistry Enantiomeric excess

High-Confidence Application Scenarios for (R)-tert-Butyl Azepan-3-ylcarbamate Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Besifloxacin and Besifloxacin Regioisomer Analogs

This compound is the preferred protected intermediate for synthesizing besifloxacin (7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and its regioisomeric analogs. The Molbank study demonstrated direct coupling of (R)-tert-butyl 3-aminoazepane-1-carboxylate with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetonitrile with catalytic triethylamine, followed by HCl deprotection to yield the regioisomer product in 37% isolated yield [1]. The (R)-configuration is non-negotiable: R-besifloxacin hydrochloride is the clinically administered form due to its higher antibacterial activity relative to the S-enantiomer, and validated chiral HPLC methods are required to control enantiomeric impurity in the drug substance [2]. Researchers synthesizing besifloxacin analogs should procure the (R)-enantiomer hydrochloride specifically to avoid introducing the inactive S-enantiomer.

Medicinal Chemistry Programs Targeting EGFR Kinase Inhibitors with Azepane Pharmacophores

The (3R)-3-aminoazepane motif is a core pharmacophore in nazartinib (EGF816), a third-generation irreversible mutant-selective EGFR tyrosine kinase inhibitor targeting T790M and L858R/Del19 mutations [1]. The compound's Boc-protected exocyclic amine allows selective derivatization of the azepane ring nitrogen for subsequent coupling to kinase inhibitor scaffolds. The hydrochloride salt form provides a defined stoichiometry essential for reproducible amide bond formation or reductive amination with EGFR-targeting warheads [2]. Unlike the free base, the hydrochloride salt can be weighed accurately without special precautions against moisture uptake, improving reaction stoichiometry precision in parallel medicinal chemistry libraries.

Process Chemistry Development and Scale-Up of Chiral Azepane-Containing APIs

For process chemists developing scalable routes to azepane-containing drug candidates, the (R)-hydrochloride offers an advantage over the racemate by eliminating the need for downstream chiral resolution or asymmetric synthesis steps. The biocatalytic route to the (3R)-core demonstrates that >99% ee is achievable at multi-gram scale [1]. The Boc protecting group is compatible with the acidic deprotection conditions (HCl, TFA) typically used in the final step of fluoroquinolone antibiotic synthesis, as validated in the Molbank besifloxacin regioisomer synthesis where HCl deprotection was performed after quinolone core coupling without degradation of the C8-chloro substituent [2]. The hydrochloride salt's storage at ambient temperature (RT, inert atmosphere) [3] reduces cold-chain logistics complexity during pilot-plant campaigns compared to the free base, which requires 2–8 °C storage [4].

Analytical Method Development and Reference Standard Qualification for Enantiomeric Purity Testing

The (R)-tert-butyl azepan-3-ylcarbamate hydrochloride serves as a qualified reference standard for developing chiral HPLC or SFC methods to determine enantiomeric purity of azepane-containing intermediates and APIs. The validated chiral HPLC method for besifloxacin enantiomeric impurity determination [1] provides a methodological template that can be adapted for the azepane intermediate itself. Using the single-enantiomer hydrochloride as a reference standard eliminates ambiguity in peak assignment that would arise from racemic reference materials. The documented 95–97% purity with batch-specific CoA including NMR, HPLC, and GC data [2][3] provides the traceability required for GMP analytical method qualification.

Quote Request

Request a Quote for (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.